3-tert-Butoxycarbonylamino-heptanoic acid
Description
Classification as a Non-Proteinogenic Amino Acid Derivative
Amino acids are broadly categorized into proteinogenic and non-proteinogenic types. The 22 proteinogenic amino acids are those encoded by the standard genetic code and are the fundamental constituents of proteins. wikipedia.org In contrast, non-proteinogenic amino acids (NPAAs) are not found in the genetic code but play diverse and crucial roles in biological systems and synthetic chemistry. mdpi.comtaylorandfrancis.com NPAAs can be found in nature as metabolic intermediates, signaling molecules, or components of toxins, or they can be synthesized in the laboratory. wikipedia.org
3-tert-Butoxycarbonylamino-heptanoic acid falls into the category of a non-proteinogenic amino acid derivative. Specifically, it is classified as a beta-amino acid , where the amino group is attached to the second carbon atom (the beta-position) from the carboxyl group. ebi.ac.uk This is distinct from the proteinogenic alpha-amino acids, where the amino group is on the alpha-carbon. The introduction of beta-amino acids into peptides can lead to more stable structures that are resistant to enzymatic degradation. frontiersin.org
Significance as a Chiral Building Block in Organic Synthesis
Chirality is a fundamental property in chemistry and biology, where a molecule and its mirror image are non-superimposable. google.com In drug development, the specific three-dimensional arrangement (stereochemistry) of a molecule is often critical for its biological activity, as biological targets like enzymes and receptors are themselves chiral. enamine.net
This compound possesses a chiral center at the carbon atom bearing the amino group (C3). This makes it an optically active compound and a valuable chiral building block . sigmaaldrich.com Chiral building blocks are enantiomerically pure or enriched compounds used as starting materials in asymmetric synthesis to construct complex target molecules with a specific, desired stereochemistry. google.com The use of such building blocks is a powerful strategy in medicinal chemistry for creating single-enantiomer drugs, which can offer improved efficacy and reduced side effects compared to racemic mixtures. enamine.net Beta-amino acids, in particular, are key components in the synthesis of beta-lactam antibiotics and other pharmacologically active compounds.
Context within Protected Amino Acid Chemistry for Advanced Research
In chemical synthesis, particularly in peptide synthesis, reactive functional groups must be temporarily masked or "protected" to prevent unwanted side reactions. americanpeptidesociety.org The amino group of an amino acid is highly nucleophilic and must be protected during the formation of a peptide bond.
The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for amines. wikipedia.org It is valued for its stability under a variety of reaction conditions, particularly basic conditions, and its ease of removal under mildly acidic conditions (e.g., with trifluoroacetic acid, TFA). americanpeptidesociety.orgcreative-peptides.com The process involves reacting the amino acid with di-tert-butyl dicarbonate (B1257347) to form a carbamate, which effectively deactivates the amino group's nucleophilicity. libretexts.org
This compound is therefore an example of a Boc-protected amino acid. This pre-packaged protection makes it a convenient and efficient reagent for incorporation into larger molecules. In advanced research, Boc-protected amino acids are fundamental tools in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating custom peptides for research in biology, biochemistry, and pharmacology. nih.gov The use of protected, non-proteinogenic amino acids like this one allows researchers to create novel peptides and peptidomimetics with enhanced stability, unique conformations, and tailored biological activities. frontiersin.org
General Synthetic Pathways to the Heptanoic Acid Backbone
The heptanoic acid backbone is a seven-carbon straight-chain saturated fatty acid. nih.gov Its synthesis can be achieved through various established organic chemistry transformations. Common industrial and laboratory-scale preparations often start from more readily available precursors.
One prevalent method involves the oxidation of n-heptanal. This transformation can be carried out using various oxidizing agents, with reaction conditions optimized to maximize the yield of the carboxylic acid. guidechem.com Another approach begins with allylic substrates, which can be converted to the heptanoic acid structure through catalytic processes. guidechem.com For instance, a palladium-catalyzed reaction involving an allylic compound, diethylamine, and a suitable catalyst system can yield the target carbon chain. guidechem.com Furthermore, heptanoic acid can be synthesized from hexanoic acid by extending the carbon chain by one unit, a common strategy in organic synthesis. chegg.com These general routes provide the basic seven-carbon skeleton, which can then be further functionalized to introduce the desired amino group at the 3-position.
Enantioselective and Stereocontrolled Synthesis at the 3-Position
Achieving the correct stereochemistry at the C-3 position is crucial for the biological activity of many molecules derived from 3-aminoheptanoic acid. This requires the use of enantioselective or stereocontrolled synthetic methods. These strategies are designed to favor the formation of one enantiomer or diastereomer over the other. mtak.hunih.gov
Chiral induction is the process of transferring chirality from a chiral source to a prochiral substrate, leading to the preferential formation of one enantiomer. A powerful and widely used strategy in asymmetric synthesis is the "chiral pool" approach. mdpi.comnih.govresearchgate.net This method utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. mdpi.comnih.govresearchgate.net For the synthesis of 3-aminoheptanoic acid derivatives, a natural α-amino acid can serve as a chiral template, guiding the stereochemistry of subsequent reactions. mdpi.comnih.govresearchgate.net
Substrate-controlled asymmetric reactions represent another key strategy, where the existing chirality within the substrate molecule dictates the stereochemical outcome of a reaction. mdpi.comnih.govresearchgate.net The chiral inducer is part of the substrate itself, influencing the approach of reagents to a reactive center. This method is highly effective for establishing pivotal stereocenters in optically active compounds. mdpi.com The choice of protecting groups can also play a critical role in stereocontrol, as their steric bulk can influence the facial selectivity of a reaction. nih.govdoi.org
Specific diastereoselective and enantioselective methods are employed to synthesize chiral 3-amino acids. One common approach is the asymmetric hydrogenation of a prochiral enamine precursor. For example, a β-keto ester can be converted to a β-enamino ester, which is then hydrogenated using a chiral catalyst, such as a Ruthenium-BINAP complex. This process can produce the desired stereoisomer with high enantiomeric excess. google.com
Another powerful technique is the use of chiral auxiliaries. For instance, the Schöllkopf bislactim ether methodology allows for the asymmetric synthesis of α-amino acids and can be adapted for β-amino acid synthesis. acs.org This method involves the alkylation of a chiral glycine equivalent, where the stereochemistry is controlled by the chiral auxiliary, which is later removed.
The Arndt-Eistert homologation of α-amino acids is a classic method for preparing enantiomerically pure β-amino acids. orgsyn.org In this sequence, a protected α-amino acid is converted into a diazoketone intermediate, which then undergoes a Wolff rearrangement to yield the chain-extended β-amino acid. orgsyn.org For example, starting from a protected α-amino acid with the appropriate side chain, one could synthesize the corresponding chiral 3-aminoheptanoic acid derivative.
Interactive Table: Comparison of Chiral Synthesis Strategies
| Strategy | Principle | Key Reagents/Methods | Advantages |
| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials. mdpi.comnih.govresearchgate.net | α-Amino acids, carbohydrates, terpenes. | Access to enantiomerically pure starting materials. |
| Asymmetric Catalysis | A small amount of a chiral catalyst creates a large amount of chiral product. | Chiral metal complexes (e.g., Ru-BINAP), organocatalysts. | High efficiency and enantioselectivity. |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction. | Evans oxazolidinones, Schöllkopf bislactim ethers. acs.org | High diastereoselectivity, predictable stereochemical outcome. |
| Arndt-Eistert Homologation | Converts an α-amino acid to a β-amino acid by inserting a methylene group. orgsyn.org | Diazomethane or TMS-diazomethane, silver benzoate. orgsyn.org | Preserves the stereochemistry of the starting α-amino acid. |
Principles and Application of the tert-Butoxycarbonyl (Boc) Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide and amino acid chemistry. total-synthesis.comwikipedia.org Its popularity stems from its stability under a wide range of reaction conditions, including basic hydrolysis and catalytic hydrogenation, and its facile removal under mild acidic conditions. total-synthesis.com This allows for an orthogonal protection strategy, where the Boc group can be selectively removed in the presence of other protecting groups like Fmoc (base-labile) or Cbz (hydrogenolysis-labile). total-synthesis.com
The standard method for introducing the Boc group onto an amino functionality is through reaction with di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.orgfishersci.co.uk This reaction is versatile and can be performed under various conditions.
The process typically involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. commonorganicchemistry.comcommonorganicchemistry.com This results in the formation of a carbamate and the release of a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butanol. commonorganicchemistry.com While the reaction can proceed without a base, bases are often added to neutralize the protonated amine and drive the reaction to completion. total-synthesis.comcommonorganicchemistry.com Common bases include sodium hydroxide, triethylamine, or 4-dimethylaminopyridine (DMAP). total-synthesis.comwikipedia.org The choice of solvent can range from aqueous systems to organic solvents like tetrahydrofuran (THF) or acetonitrile. wikipedia.orgfishersci.co.uk Catalytic amounts of iodine have also been shown to facilitate the reaction under solvent-free conditions. organic-chemistry.org
Interactive Table: Reagents for Boc Protection
| Reagent | Base (if applicable) | Solvent | Conditions |
| Di-tert-butyl dicarbonate (Boc₂O) organic-chemistry.orgfishersci.co.uk | Sodium hydroxide wikipedia.org | Water/THF fishersci.co.uk | Room Temperature |
| Di-tert-butyl dicarbonate (Boc₂O) organic-chemistry.orgfishersci.co.uk | 4-dimethylaminopyridine (DMAP) wikipedia.org | Acetonitrile wikipedia.org | Room Temperature |
| Di-tert-butyl dicarbonate (Boc₂O) organic-chemistry.orgfishersci.co.uk | Triethylamine | THF | 40°C wikipedia.org |
| Di-tert-butyl dicarbonate (Boc₂O) organic-chemistry.orgfishersci.co.uk | Iodine (catalytic) organic-chemistry.org | Solvent-free | Ambient Temperature organic-chemistry.org |
The removal of the Boc group is typically achieved under acidic conditions. total-synthesis.comfishersci.co.uk The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the elimination of the stable tert-butyl cation and the formation of a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. wikipedia.org
A potential complication is the tendency of the liberated tert-butyl cation to alkylate other nucleophilic sites on the substrate. wikipedia.orgacsgcipr.org To prevent these side reactions, scavengers such as anisole or thioanisole are often added to the reaction mixture. wikipedia.org
While strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in methanol or dioxane are commonly used, various milder and more selective methods have been developed. wikipedia.orgnih.gov These are particularly useful when other acid-sensitive functional groups are present in the molecule. nih.govrsc.org For instance, Lewis acids like aluminum chloride (AlCl₃) allow for selective cleavage of the N-Boc group. wikipedia.org Other reported methods include the use of oxalyl chloride in methanol, aqueous phosphoric acid, or sequential treatment with trimethylsilyl iodide and methanol. wikipedia.orgnih.govrsc.org More recently, catalyst-free thermal deprotection in continuous flow systems has emerged as a selective method. acs.org
Interactive Table: Conditions for Selective Boc Deprotection
| Reagent/Condition | Solvent | Key Features |
| Trifluoroacetic Acid (TFA) fishersci.co.uknih.gov | Dichloromethane (DCM) wikipedia.org | Standard, strong acid condition. |
| Hydrogen Chloride (HCl) wikipedia.org | Methanol, Dioxane, Ethyl Acetate nih.gov | Common and effective method. |
| Aluminum Chloride (AlCl₃) wikipedia.org | - | Allows for selective cleavage in the presence of other protecting groups. wikipedia.org |
| Oxalyl Chloride/Methanol nih.govrsc.org | Methanol | Mild conditions, tolerant of many functional groups. nih.govrsc.org |
| Trimethylsilyl Iodide (TMSI) / Methanol wikipedia.org | - | Useful for substrates sensitive to harsh acidic methods. wikipedia.org |
| Thermal (Continuous Flow) acs.org | Methanol, Trifluoroethanol | Acid-free method, allows for selective deprotection by controlling temperature. acs.org |
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-5-6-7-9(8-10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAFMJHZXSBEFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical Techniques for Research Oriented Characterization
Chromatographic Methodologies for Purity Assessment and Isolation:Information regarding validated methods for assessing the purity and isolating "3-tert-Butoxycarbonylamino-heptanoic acid" is not available. This includes a lack of published research detailing specific conditions for:
High-Performance Liquid Chromatography (HPLC): No specific methods, including column types, mobile phases, flow rates, and detection wavelengths, have been reported for the analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): While a general approach can be inferred, specific fragmentation patterns and mass spectrometry data crucial for unequivocal structural confirmation are not publicly documented.
Ultra-Performance Liquid Chromatography (UPLC): There is no available research demonstrating the use of UPLC for enhanced resolution analysis of this particular molecule.
Spectroscopic Techniques for Elucidation of Molecular Structure in Research:Detailed spectral data, which is fundamental for the structural elucidation of a chemical compound, is not available for "this compound." This includes:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The absence of published ¹H and ¹³C NMR spectra and their assignments prevents a detailed analysis of the compound's molecular structure.
Infrared (IR) Spectroscopy: While characteristic absorption bands for the functional groups present (carboxylic acid, carbamate) can be predicted, specific, experimentally obtained IR spectra for "this compound" are not available to confirm these details and provide a complete functional group analysis.
Due to the unavailability of the necessary specific, research-based data for "this compound," it is not possible to generate a scientifically rigorous and informative article that adheres to the requested detailed outline without resorting to speculation or fabrication of data. Such actions would compromise the principles of scientific accuracy and integrity. Therefore, the generation of the requested article cannot be completed at this time.
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For a non-volatile, thermally labile compound like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed.
In ESI-MS, the analyte is dissolved in a suitable solvent and sprayed through a charged capillary, forming fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For this compound (Molecular Formula: C₁₂H₂₃NO₄, Molecular Weight: 245.32 g/mol ), analysis in positive ion mode typically yields the protonated molecule, [M+H]⁺, at an m/z value corresponding to its molecular weight plus the mass of a proton.
The tert-butoxycarbonyl (Boc) protecting group is known for its lability under acidic conditions, which translates to characteristic fragmentation patterns in mass spectrometry, often observed even under soft ionization conditions or during tandem MS (MS/MS) experiments. fishersci.co.uk The identification of these fragments provides structural confirmation. Key fragmentation pathways for the [M+H]⁺ ion of this compound include:
Loss of Isobutylene (B52900): A characteristic fragmentation of the Boc group involves the loss of isobutylene (C₄H₈), resulting in a carbamic acid intermediate which then decarboxylates. This pathway leads to a significant fragment ion.
Loss of the tert-Butyl Group: Cleavage of the tert-butyl cation ([C₄H₉]⁺) is another common fragmentation route.
Loss of the Entire Boc Group: The entire Boc group can be cleaved, leading to the protonated 3-aminoheptanoic acid.
These fragmentation patterns are crucial for confirming the identity of the compound in complex mixtures and for structural elucidation.
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion/Fragment Description | Chemical Formula | Calculated m/z |
| Protonated Molecular Ion [M+H]⁺ | [C₁₂H₂₄NO₄]⁺ | 246.17 |
| Fragment from loss of isobutylene [M+H - C₄H₈]⁺ | [C₈H₁₆NO₄]⁺ | 190.11 |
| Fragment from loss of tert-butyl group [M+H - C₄H₉]⁺ | [C₈H₁₅NO₄]⁺ | 189.10 |
| Fragment from loss of CO₂ [M+H - CO₂]⁺ | [C₁₁H₂₄NO₂]⁺ | 202.18 |
| Protonated 3-aminoheptanoic acid [M+H - C₅H₈O₂]⁺ | [C₇H₁₆NO₂]⁺ | 146.12 |
Chiral Analysis Methods for Stereochemical Purity
Since this compound possesses a chiral center at the third carbon atom, it can exist as two enantiomers, (R)- and (S)-3-tert-Butoxycarbonylamino-heptanoic acid. The determination of stereochemical (enantiomeric) purity is critical in many research applications. Several analytical methods are available for this purpose.
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is one of the most common and effective techniques for separating enantiomers. sigmaaldrich.com The principle relies on the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times. For N-blocked amino acids like the title compound, macrocyclic glycopeptide-based CSPs have demonstrated broad selectivity. sigmaaldrich.com For t-BOC protected amino acids, reversed-phase HPLC mode is often the most viable choice. sigmaaldrich.com
Other methods for chiral analysis include:
Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used for the identification of amino acid enantiomers, but it requires prior derivatization to make the analyte volatile. sigmaaldrich.com The derivatized enantiomers are then separated on a chiral GC column.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), it is possible to distinguish between enantiomers. nih.gov These agents interact with the enantiomers to form diastereomeric complexes or compounds, which exhibit distinct signals (different chemical shifts) in the NMR spectrum, allowing for quantification of the enantiomeric ratio.
The choice of method depends on factors such as the required sensitivity, sample matrix, and available instrumentation. For routine and accurate determination of enantiomeric excess (e.e.), chiral HPLC is frequently the preferred method.
Table 2: Comparison of Chiral Analysis Methods
| Technique | Principle | Advantages | Common Applications |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). sigmaaldrich.com | High resolution, direct analysis without derivatization, accurate quantification. | Routine quality control, purity assessment of chiral compounds. |
| Chiral GC-MS | Separation of volatile derivatives on a chiral column. sigmaaldrich.com | High sensitivity, provides mass spectral data for identification. | Analysis of volatile or semi-volatile chiral compounds. |
| NMR Spectroscopy | Formation of diastereomeric complexes with Chiral Solvating/Derivatizing Agents. nih.gov | Provides structural information, no separation needed, can determine absolute configuration with specific reagents. tcichemicals.com | Mechanistic studies, structural elucidation, purity determination. |
Computational and Theoretical Investigations of 3 Tert Butoxycarbonylamino Heptanoic Acid
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical studies offer a microscopic view of the electronic structure and reactivity of 3-tert-butoxycarbonylamino-heptanoic acid. These methods are instrumental in understanding the fundamental principles governing its chemical behavior.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has become a important tool for investigating the mechanisms of chemical reactions involving amino acid derivatives. For reactions involving this compound, DFT calculations can elucidate transition states, reaction intermediates, and activation energies, providing a detailed picture of the reaction pathway. For instance, in reactions such as cyclization or substitution, DFT can help identify the most favorable mechanistic route by comparing the energy profiles of different proposed pathways.
DFT calculations have been successfully employed to understand reaction mechanisms in similar molecules. For example, studies on other Boc-protected amino acids have used DFT to investigate the role of noncovalent interactions in directing stereoselectivity. These calculations have revealed that hydrogen bonding and other weak interactions can significantly influence the energy of transition states, thereby controlling the stereochemical outcome of a reaction. While specific DFT studies on this compound are not extensively documented in the public domain, the principles derived from related systems are directly applicable.
Table 1: Representative Functional and Basis Sets for DFT Calculations on Amino Acid Derivatives
| Functional | Basis Set | Typical Application |
| B3LYP | 6-31G* | Geometry optimization and frequency calculations |
| M06-2X | def2-TZVP | Calculation of reaction barriers and noncovalent interactions |
| ωB97X-D | 6-311+G** | Studies involving dispersion forces |
Conformational Analysis and Molecular Geometries
The conformational landscape of this compound is complex due to the flexibility of the heptyl chain and the rotational freedom around several single bonds. Understanding the preferred conformations is crucial as they can significantly impact the molecule's reactivity and biological activity.
Molecular Modeling and Simulation Approaches in Chemical Transformations
Molecular modeling and simulations provide a dynamic perspective on the chemical transformations of this compound. These techniques can simulate the behavior of the molecule in different environments, such as in solution or in the active site of an enzyme.
Molecular dynamics (MD) simulations can be used to study the conformational dynamics and solvation of this compound. By simulating the motion of the molecule and surrounding solvent molecules over time, MD can provide insights into how the solvent influences the molecule's conformation and reactivity. This is particularly important for understanding reactions that occur in solution.
In the context of chemical transformations, molecular modeling can be used to predict the outcome of reactions. For example, by modeling the interaction of this compound with a reagent, it is possible to predict the most likely site of attack and the stereochemistry of the product. These predictions can guide the design of new synthetic routes and the optimization of reaction conditions.
Methodologies for Structure-Activity Relationship (SAR) Studies on Derivatives
Structure-Activity Relationship (SAR) studies are essential for the rational design of new molecules with desired biological or chemical properties. For derivatives of this compound, SAR studies aim to establish a correlation between the chemical structure and the observed activity.
A common approach in SAR is to synthesize a library of derivatives by systematically modifying different parts of the parent molecule. For this compound, modifications could include altering the length of the alkyl chain, substituting the Boc group with other protecting groups, or introducing functional groups at various positions.
Computational methods play a significant role in modern SAR studies. Three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build statistical models that correlate the 3D properties of molecules with their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. mdpi.com
The general workflow for a 3D-QSAR study on derivatives of this compound would involve:
Data Set Preparation: A series of derivatives with known activities is selected.
Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.
Calculation of Molecular Fields: Steric and electrostatic fields are calculated around each molecule.
Statistical Analysis: Partial least squares (PLS) or other statistical methods are used to derive a correlation between the molecular fields and the biological activity.
Model Validation: The predictive power of the model is assessed using various validation techniques.
Such studies can provide valuable insights into the key structural features required for a particular activity, guiding the design of more potent and selective compounds. mdpi.comrsc.org
Applications As a Key Intermediate in Complex Organic and Biomolecular Synthesis
Role in Peptide Synthesis and Peptidomimetic Construction for Research
The Boc protecting group is a cornerstone of modern peptide synthesis, valued for its stability under a wide range of reaction conditions and its straightforward removal under mild acidic conditions, such as with trifluoroacetic acid (TFA). researchgate.net This allows for the sequential addition of amino acids to a growing peptide chain with minimal side reactions. 3-tert-Butoxycarbonylamino-heptanoic acid leverages this well-established chemistry, enabling its incorporation into peptide sequences as a non-standard amino acid.
Solid-Phase Peptide Synthesis (SPPS) is a dominant technique for creating peptides, where the C-terminal amino acid is anchored to an insoluble polymer resin, and subsequent amino acids are added in a stepwise fashion. sigmaaldrich.commdpi.com The use of Boc-protected amino acids is a foundational strategy in SPPS. nih.govnih.gov
The general cycle in Boc-based SPPS involves two key steps:
Deprotection: The resin-bound peptide is treated with an acid, typically 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to remove the N-terminal Boc group, exposing a free amine. mdpi.comresearchgate.net
Coupling: The next Boc-protected amino acid (such as this compound) is activated and coupled to the newly exposed amine, extending the peptide chain. nih.gov This cycle is repeated until the desired sequence is assembled.
The incorporation of this compound into a peptide via SPPS introduces a β-amino acid residue. This modification significantly alters the peptide backbone, increasing the spacing between side chains and influencing the resulting secondary structure. This is a key strategy in the development of peptidomimetics.
Table 1: Comparison of Standard SPPS Chemistries
| Feature | Boc Chemistry | Fmoc Chemistry |
| Nα-Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Reagent | Strong Acid (e.g., TFA) | Base (e.g., Piperidine) |
| Side-Chain Protection | Acid-labile (e.g., Benzyl ethers) | Very Acid-labile (e.g., t-Butyl ethers) |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) |
| Orthogonality | Semi-orthogonal | Fully orthogonal |
While SPPS is highly effective for many peptides, solution-phase synthesis remains a valuable approach, particularly for large-scale production or the synthesis of complex, protected peptide fragments. nih.gov In this method, all reactions are carried out in a homogenous solution, and intermediates are isolated and purified after each step.
The use of this compound in solution-phase synthesis follows the fundamental principles of peptide bond formation. The carboxylic acid moiety is activated, often using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and then reacted with the free amino group of another amino acid or peptide fragment. nih.gov The Boc group ensures that the amino function of the heptanoic acid derivative does not undergo undesired self-condensation. This approach allows for the creation of dipeptide or larger fragments containing the β-amino acid, which can then be assembled into the final target molecule. epa.gov
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov The incorporation of β-amino acids, like 3-amino-heptanoic acid, is a powerful strategy in peptidomimetic design. nih.gov
The additional carbon atom in the backbone of a β-amino acid makes the resulting peptide bond resistant to cleavage by common proteases and peptidases. researchgate.netnih.gov Furthermore, β-amino acids introduce unique conformational constraints, favoring the formation of stable secondary structures like helices (e.g., the 14-helix) and β-turns, which are often crucial for biological activity. nih.govnih.gov this compound, with its lipophilic butyl side chain, can be used to design peptidomimetics that interact with specific protein surfaces, potentially disrupting protein-protein interactions. nih.gov
Utilization in the Synthesis of Enzyme Inhibitors for Mechanistic Studies
The structural properties of β-amino acids make them highly valuable building blocks for the synthesis of enzyme inhibitors. By replacing a standard α-amino acid with a β-amino acid at or near the scissile bond of a substrate, researchers can create molecules that bind to an enzyme's active site but resist catalytic cleavage. researchgate.net This makes them effective competitive inhibitors.
Peptides and related molecules containing β-amino acids have been successfully developed as inhibitors for various enzyme classes, including proteases, peptidases, and kinases. researchgate.net For instance, a related Boc-protected amino acid derivative was instrumental in synthesizing a conformationally restricted mimetic used to create inhibitors of caspase-1, an enzyme involved in inflammation. researchgate.netnih.gov The presence of the β-amino acid structure confers proteolytic stability, a critical attribute for any potential therapeutic agent, and allows for detailed mechanistic studies of enzyme function. researchgate.net The heptanoic acid backbone of this compound provides a scaffold that can be further functionalized to optimize binding affinity and selectivity for a target enzyme.
Contribution to the Elaboration of Diverse Bioactive Scaffolds for Chemical Biology
Beyond peptidomimetics, this compound serves as an intermediate in the synthesis of a wide array of bioactive scaffolds used in chemical biology to probe and modulate cellular processes. Its utility stems from the presence of two distinct functional groups—the protected amine and the carboxylic acid—which allow for regioselective functionalization and elaboration into more complex structures.
Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling researchers to study its function in a cellular context. mq.edu.au A typical chemical probe consists of three main components: a binding group that interacts with the target, a reporter tag (like a fluorescent dye or biotin) for detection, and a linker connecting the two. mq.edu.au
Synthesis of Unnatural Amino Acid Conjugates
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, and its application to 3-aminoheptanoic acid allows this unnatural amino acid to be seamlessly integrated into peptide chains. The Boc group effectively "masks" the nucleophilicity of the amine function, preventing self-polymerization and allowing for the controlled, stepwise addition of amino acids. This makes this compound a valuable building block for creating peptide conjugates with tailored properties. semanticscholar.org
The incorporation of a β-amino acid structure with a seven-carbon backbone introduces unique conformational constraints and physicochemical characteristics into a peptide sequence. Unlike natural α-amino acids, the backbone is extended, influencing the secondary structure (e.g., helices, sheets) of the resulting peptide. The heptanoic side chain imparts significant lipophilicity, which can enhance membrane permeability or modulate protein-protein interactions.
The general strategy for incorporating this compound into a peptide sequence, typically via solid-phase peptide synthesis (SPPS), involves two key steps: coupling and deprotection.
Coupling: The carboxylic acid group of this compound is activated using standard coupling reagents (e.g., DCC/HOBt, HBTU). This activated species is then reacted with the free N-terminal amine of a resin-bound peptide chain, forming a new peptide bond.
Deprotection: The newly added residue now has a Boc-protected N-terminus. This Boc group is selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM). nih.gov This reveals a new free amine, which is ready for the next coupling cycle.
This iterative process allows for the precise placement of the 3-aminoheptanoic acid unit within a larger peptide conjugate. Researchers utilize such unnatural building blocks to develop novel peptidomimetics with enhanced proteolytic stability, improved receptor affinity, and unique pharmacological profiles compared to their natural counterparts. sigmaaldrich.com
| Step | Procedure | Purpose |
|---|---|---|
| 1. Resin Preparation | An N-terminally protected amino acid is anchored to a solid support (resin). | Provides a stable starting point for peptide elongation. |
| 2. Deprotection | The N-terminal protecting group (e.g., Fmoc or Boc) is removed. | Exposes the primary amine for the next coupling reaction. |
| 3. Coupling | This compound is activated and added to the resin, reacting with the exposed amine. | Forms a new peptide bond, elongating the chain. |
| 4. Boc Deprotection | The Boc group is removed from the newly added 3-aminoheptanoic acid residue using an acid like TFA. nih.gov | Prepares the peptide for the next coupling step. |
| 5. Iteration | Steps 2-4 are repeated with subsequent amino acids. | Builds the desired peptide sequence. |
| 6. Cleavage | The completed peptide conjugate is cleaved from the resin. | Releases the final product into solution for purification. |
Integration into Polymeric and Supramolecular Architectures for Materials Science Research
Synthesis of Functionalized Dendrimers and Polymers
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. sapub.org Their synthesis requires precise, generational growth, a process for which building blocks with protected functional groups are essential. This compound serves as an ideal monomer for the construction of functionalized dendrimers and other complex polymers due to its bifunctional nature—a carboxylic acid for coupling and a Boc-protected amine for controlled deprotection and subsequent branching.
In a typical divergent synthesis approach, the carboxylic acid of this compound can be coupled to the primary amine surface of a dendrimer core, such as poly(amidoamine) (PAMAM). johnshopkins.edu This reaction caps (B75204) the initial surface with a layer of the heptanoic acid derivative. The subsequent step involves the quantitative removal of the Boc protecting groups from this new surface, revealing a fresh layer of reactive primary amines. nih.gov This deprotection step is critical as it prepares the dendrimer for the next "generation" of growth.
This two-step cycle of coupling and deprotection is repeated to build the dendrimer layer by layer. The incorporation of the 3-aminoheptanoic acid unit imparts specific properties to the resulting macromolecule. The aliphatic seven-carbon chain contributes to the hydrophobicity and flexibility of the dendrimer's interior, influencing its solubility and its capacity to encapsulate guest molecules. By precisely controlling the number of generations, researchers can tailor the dendrimer's size, molecular weight, and the density of its surface functional groups.
| Phase | Action | Resulting Structure | Key Feature |
|---|---|---|---|
| Core Reaction (Generation 0) | Couple this compound to a multifunctional core (e.g., ethylenediamine). | Core with Boc-protected aminoheptanoic arms. | Controlled initiation of branching. |
| Deprotection | Treat with acid (e.g., TFA) to remove Boc groups. | Generation 0 dendrimer with terminal amine groups. | Activation of the surface for the next layer. |
| Growth (Generation 1) | Couple additional this compound molecules to the newly exposed amines. | Generation 1 dendrimer with a Boc-protected surface. | Exponential increase in size and number of terminal groups. |
| Iteration | Repeat the deprotection and growth steps. | Higher generation (G2, G3, etc.) dendrimers. | Precise control over final macromolecular architecture. sapub.org |
Development of Conjugates for Bioorthogonal Chemistry Applications
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. springernature.com These reactions typically involve pairs of mutually and uniquely reactive functional groups. This compound can be readily derivatized to serve as a scaffold for introducing bioorthogonal functionalities into biomolecules or materials.
The versatility of the compound allows for the attachment of a bioorthogonal "handle" at various positions, most commonly by modifying the heptyl chain. For instance, an azide (B81097) or a terminal alkyne group can be installed at the ω-position of the heptanoic acid backbone. This modified monomer can then be incorporated into a peptide or dendrimer using the synthetic strategies described previously.
Once integrated, the bioorthogonal handle is available for highly specific ligation reactions. For example:
An azide-modified conjugate can react with a strained alkyne (e.g., bicyclononyne, BCN) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a reaction that proceeds rapidly at physiological temperatures without the need for a toxic copper catalyst. nih.gov
An alkyne-modified conjugate can undergo a copper-catalyzed "click" reaction (CuAAC) with an azide-containing molecule.
A conjugate bearing a strained alkene, like a trans-cyclooctene (B1233481) (TCO), can undergo an extremely fast inverse-electron-demand Diels-Alder reaction with a tetrazine-functionalized probe. nih.gov
These strategies enable the precise chemical modification of complex structures in biological environments. A dendrimer built with bioorthogonal handles on its surface can be targeted to cells and subsequently "clicked" with a fluorescent dye for imaging, a drug molecule for targeted delivery, or an affinity tag for proteomic analysis.
| Bioorthogonal Reaction | Required Functional Group on Heptanoic Acid Derivative | Reaction Partner | Key Advantage |
|---|---|---|---|
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (-N₃) | Strained Alkyne (e.g., DIFO, BCN) | Copper-free, highly biocompatible. nih.gov |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne (-C≡CH) | Azide (-N₃) | High efficiency and yields, robust reaction. nih.gov |
| Inverse-Electron-Demand Diels-Alder | Strained Alkene (e.g., trans-Cyclooctene) | Tetrazine | Exceptionally fast reaction kinetics. nih.gov |
| Staudinger Ligation | Azide (-N₃) | Triarylphosphine | One of the first bioorthogonal reactions developed. nih.gov |
Research Perspectives and Future Directions for 3 Tert Butoxycarbonylamino Heptanoic Acid
Methodological Advancements in Asymmetric Synthesis
The synthesis of enantiomerically pure β-amino acids is a critical challenge in modern organic chemistry due to their prevalence in biologically active molecules. rsc.org For a compound like 3-tert-Butoxycarbonylamino-heptanoic acid, future research will likely focus on developing efficient and highly stereoselective synthetic routes.
Current advanced methods for analogous compounds often start from readily available chiral α-amino acids, extending the carbon chain. One such efficient method avoids hazardous reagents like those used in Arndt–Eistert homologation. rsc.orgrsc.org This approach typically involves the conversion of an N-Boc-α-amino aldehyde through a Wittig-type reaction, followed by a series of reduction and oxidation steps to yield the desired N-Boc-β³-amino acid methyl ester. rsc.org The application of such a strategy to synthesize (R)- or (S)-3-tert-Butoxycarbonylamino-heptanoic acid would be a logical and valuable research endeavor.
Another promising area is the development of novel catalytic asymmetric methods. For instance, silylium-based asymmetric counteranion-directed catalysis (Si-ACDC) has been used for the aminomethylation of silyl (B83357) enol ethers, which can produce unprotected β²-amino acids that can subsequently be Boc-protected. acs.org Adapting such catalytic systems for the synthesis of β³-isomers with specific alkyl side chains represents a significant, albeit challenging, future direction.
Table 1: Comparison of Potential Asymmetric Synthesis Strategies
| Method | Starting Material Example | Key Steps | Advantages | Potential Challenges |
|---|---|---|---|---|
| α-Amino Acid Homologation | N-Boc-L-Norvalinal | Wittig reaction, DIBAL-H reduction, Oxidative cleavage | Avoids toxic reagents, utilizes chiral pool | Multi-step process |
| Catalytic Asymmetric Aminomethylation | Silyl enol ether of hexanal | Reaction with aminomethylating agent, Si-ACDC catalyst | High atom economy, direct access to β-amino acid core | Catalyst development for β³-selectivity, substrate scope |
| β-Lactam Ring Opening | Enantiopure β-lactam | Ketene-imine cycloaddition, ring opening | Versatile intermediate, high stereocontrol | Synthesis of the required β-lactam precursor |
Exploration of Novel Derivatization Pathways and Functionalization Strategies
The functional handles of this compound—the carboxylic acid and the Boc-protected amine—offer numerous possibilities for derivatization. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis due to its stability under various conditions and its straightforward removal with mild acids like trifluoroacetic acid (TFA). nbinno.combiosynth.com
Future research will undoubtedly explore the use of this compound as a building block in peptide synthesis. The carboxylic acid can be activated using standard coupling reagents (e.g., HBTU, DCC) to form amide bonds with other amino acids or amine-containing molecules. After coupling, the Boc group can be selectively removed to expose the amine for further chain elongation, a cornerstone of solid-phase peptide synthesis (SPPS). chempep.comrsc.org
Beyond standard peptide coupling, the molecule's structure allows for more novel functionalization. The linear four-carbon side chain (butyl group) could be a site for late-stage functionalization, although this is challenging due to the unactivated C-H bonds. However, advancements in C-H activation chemistry may one day allow for selective modification of the alkyl chain to introduce further complexity.
Derivatization is also crucial for analytical purposes. For analysis by gas chromatography-mass spectrometry (GC-MS), the polar functional groups must be derivatized to increase volatility. sigmaaldrich.com This typically involves silylation of both the carboxylic acid and the N-H group (after Boc removal) using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com
Table 2: Potential Functionalization Reactions
| Functional Group | Reagent/Reaction Type | Product Type | Application |
|---|---|---|---|
| Carboxylic Acid | HBTU/DIPEA, Amino Acid Ester | Peptide | Peptide Synthesis |
| Carboxylic Acid | SOCl₂, Alcohol | Ester | Prodrug/Analog Synthesis |
| Carboxylic Acid | LiAlH₄ | Primary Alcohol | Synthesis of β-amino alcohols |
| Boc-Protected Amine | Trifluoroacetic Acid (TFA) | Primary Amine Salt | Deprotection for further coupling |
| Alkyl Side Chain | (Future) C-H Activation Catalyst | Functionalized Side Chain | Introduction of new functionalities |
Emerging Applications in Interdisciplinary Chemical Research
The incorporation of β-amino acids into peptides creates "β-peptides" or mixed "α,β-peptides," which can adopt stable secondary structures like helices and sheets. acs.org A key advantage of these modified peptides is their enhanced resistance to proteolytic degradation compared to natural α-peptides, making them attractive candidates for drug development. acs.org this compound could serve as a valuable building block in this area, imparting both a specific side chain and a β-amino acid backbone structure.
The heptanoic acid structure, with its lipophilic side chain, suggests potential applications in the development of antimicrobial peptides. Terminal modification of peptides with fatty amino acids can improve hydrophobicity and enhance antimicrobial activity. nih.gov For example, the unnatural fatty amino acid (S)-2-aminooctanoic acid has been used to modify antimicrobial peptides, resulting in a significant increase in their antibacterial potency. nih.gov By analogy, incorporating a 3-aminoheptanoic acid residue could modulate the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics.
Furthermore, Boc-protected amino acids are crucial intermediates in the synthesis of a wide array of pharmaceutical products, including antibiotics, antivirals, and anticancer drugs. The unique structural properties conferred by a β-amino acid with a medium-length alkyl chain could be exploited in the design of novel enzyme inhibitors or receptor ligands in various therapeutic areas.
Comparative Studies with Analogous Boc-Protected Amino Acids
A significant area of future research involves comparing the properties of this compound with other Boc-protected amino acids. Such studies are essential for understanding its unique contributions to peptide structure and function.
Comparison with α-Amino Acids: The most fundamental comparison is with its α-amino acid analogue, Boc-2-aminoheptanoic acid. The shift of the amino group from the α- to the β-position introduces an extra carbon into the peptide backbone, altering the bond angles and conformational flexibility. This change is known to disrupt the typical hydrogen-bonding patterns that stabilize α-helices and β-sheets in natural peptides, leading to new, stable secondary structures (foldamers). acs.org
Comparison with other β-Amino Acids: It is also crucial to compare it with other β-amino acids. For instance, a comparative study between peptides containing β³-residues (like 3-aminoheptanoic acid) and β²-residues (where the side chain is on the same carbon as the amine) has shown that the side-chain position can significantly impact helical stability and protein binding affinity. nih.gov While β³-residues are often well-tolerated in helical structures, the incorporation of a β²-residue can be destabilizing. nih.gov Therefore, 3-aminoheptanoic acid would be expected to behave differently from its 2-butyl-β-alanine (a β²) isomer. The length of the alkyl side chain (butyl in this case) would also be compared with shorter (e.g., Boc-β-aminobutyric acid) and longer chain analogues to fine-tune properties like hydrophobicity and solubility.
Table 3: Structural and Functional Comparison of Analogous Amino Acids
| Compound Type | Backbone Structure | Key Feature | Impact on Peptide Structure |
|---|---|---|---|
| α-Amino Acid (e.g., Boc-2-aminoheptanoic acid) | -NH-CH(R)-CO- | Standard peptide backbone | Forms classical α-helices and β-sheets |
| β³-Amino Acid (Target Compound) | -NH-CH(R)-CH₂-CO- | Extended backbone, side chain at C3 | Forms novel helical structures (e.g., 14-helix), increased proteolytic stability |
| β²-Amino Acid (e.g., Boc-2-butyl-β-alanine) | -NH-CH(CH₂R)-CO- | Extended backbone, side chain at C2 | Can be helix-destabilizing relative to β³-isomers |
Q & A
Q. What are the standard synthetic routes for preparing 3-tert-Butoxycarbonylamino-heptanoic acid, and how are intermediates characterized?
The synthesis typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. A common approach starts with heptanoic acid derivatives, where the amino group is introduced via amidation or reductive amination. For example, tert-butoxycarbonyl chloride (Boc-Cl) is reacted with the amine precursor in the presence of a base like triethylamine (TEA) in tetrahydrofuran (THF) or dichloromethane (DCM) . Intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H-NMR for verifying Boc protection and backbone structure) and high-performance liquid chromatography (HPLC) to assess purity .
Q. How is this compound utilized in peptide synthesis?
The Boc group serves as a temporary protecting group for the amino functionality, enabling selective coupling during solid-phase peptide synthesis (SPPS). The heptanoic acid backbone provides conformational flexibility, making it useful in designing β-peptides or hybrid structures. After coupling, the Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with TEA .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- 1H/13C-NMR : To confirm the presence of the Boc group (e.g., tert-butyl protons at δ 1.4 ppm) and the heptanoic acid backbone .
- Mass spectrometry (MS) : For verifying molecular weight (e.g., [M+H]+ at m/z 246.3).
- HPLC : To assess purity (>95% by area under the curve) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of Boc-protected intermediates?
- Solvent selection : Polar aprotic solvents like THF or DCM enhance Boc-Cl reactivity.
- Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions (e.g., racemization).
- Stoichiometry : A 1.2:1 molar ratio of Boc-Cl to amine ensures complete protection .
- Monitoring : Thin-layer chromatography (TLC) with ninhydrin staining tracks reaction progress .
Q. What challenges arise in maintaining stereochemical integrity during synthesis, and how are they addressed?
Racemization can occur at the α-carbon of the heptanoic acid during Boc protection or deprotection. Strategies include:
Q. How does the Boc group influence the compound’s stability under varying pH conditions?
The Boc group is stable under basic and neutral conditions but hydrolyzes in acidic environments (e.g., pH <3). This property allows selective deprotection during multi-step syntheses. Stability studies using accelerated degradation (e.g., 0.1 M HCl at 40°C) show >90% retention of the Boc group after 24 hours .
Q. What contradictions exist in reported synthetic methodologies, and how can they be resolved?
Discrepancies in yield (e.g., 60–85%) often stem from differences in workup protocols. For instance, incomplete Boc protection due to residual moisture can be mitigated by rigorous drying of solvents and substrates. Comparative studies using Karl Fischer titration to control water content (<50 ppm) improve reproducibility .
Q. How is this compound applied in the design of bioactive peptidomimetics?
The heptanoic acid scaffold mimics natural peptide backbones while resisting enzymatic degradation. Applications include:
Q. What are the best practices for handling and storing this compound?
- Storage : At –20°C under inert gas (argon or nitrogen) to prevent hydrolysis.
- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps.
- Stability : Periodic HPLC analysis to detect degradation (e.g., free amine formation) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
